Flubromazolam
Overview
Description
Flubromazolam, not directly covered in the reviewed literature, is a benzodiazepine derivative with a high potency and significant pharmacological effects. It is part of a series of research chemicals and is known for its sedative, anxiolytic, muscle relaxant, and amnesic effects. Its structure and activity are related to other benzodiazepines, yet it distinguishes itself with a unique fluorine substitution, which often alters the pharmacokinetic and pharmacodynamic profile of compounds.
Synthesis Analysis
The synthesis of benzodiazepines like flubromazolam typically involves creating a heterocyclic core through a series of chemical reactions, including the condensation of benzodiazepine precursors. While specific synthesis pathways for flubromazolam were not detailed in the accessible literature, benzodiazepine synthesis generally employs techniques to introduce fluorine or other halogens to influence the compound's properties and activity. The fluorination of organic compounds, including benzodiazepines, can significantly impact their pharmacological profile, including metabolic stability and receptor binding affinity.
Molecular Structure Analysis
Flubromazolam's molecular structure features a benzodiazepine ring fused with a triazole ring, with the addition of a fluorine atom at a strategic position, which is a common modification in the development of benzodiazepines to enhance their potency and selectivity. The fluorine atom's electronegativity and small size allow it to influence the molecule's overall electronic distribution and lipophilicity, potentially affecting its interaction with biological targets, such as GABA receptors.
Chemical Reactions and Properties
Benzodiazepines, including flubromazolam, undergo various chemical reactions, such as hydroxylation and conjugation during metabolism. The introduction of a fluorine atom can alter these metabolic pathways, leading to differences in the compound's pharmacokinetic properties. Fluorinated compounds often show increased metabolic stability, which can result in prolonged activity within the body.
Physical Properties Analysis
The physical properties of benzodiazepines like flubromazolam, such as solubility and melting point, are crucial for their formulation and administration. The fluorination of organic molecules can affect these properties by increasing hydrophobicity and affecting the compound's crystalline structure, potentially impacting its bioavailability and dosage form.
Chemical Properties Analysis
The chemical properties of flubromazolam, including its reactivity, stability, and interaction with biological molecules, are influenced by its molecular structure. The presence of a fluorine atom can enhance the molecule's stability and affinity for its biological targets, which in the case of benzodiazepines, are GABA receptors. This affinity influences the compound's efficacy and potency as a sedative and anxiolytic agent.
While specific details on flubromazolam were not directly provided in the available literature, the general principles of benzodiazepine chemistry, including synthesis, molecular structure, and the effects of fluorination, offer insights into its properties and potential applications. The introduction of fluorine into the benzodiazepine structure is a strategic modification that can significantly influence the pharmacological profile of compounds like flubromazolam, affecting their potency, selectivity, and metabolic stability.
Scientific research applications
Metabolism and Pharmacokinetics
In Vitro Studies and Forensic Analysis
- Flubromazolam, a triazole benzodiazepine, has been studied for its metabolism using liquid chromatography high-resolution mass spectrometry (LC-HRMS). These studies were performed on human liver microsomes and recombinant cytochrome P450 enzymes. The main metabolic pathway identified was hydroxylation mediated by CYP3A4 and CYP3A5, followed by glucuronidation. The analysis of authentic forensic samples suggested that flubromazolam and α-hydroxy-flubromazolam should be primary analytical targets (Noble et al., 2017).
- Another study focused on metabolite profiling in human liver microsomes, human hepatocytes, mice, and human urine samples. This comprehensive approach revealed nine metabolites predominantly formed by hydroxylation and glucuronidation. α-Hydroxyflubromazolam was proposed as the most abundant metabolite, providing valuable insights for forensic method development (Wohlfarth et al., 2017).
Detection in Post-mortem Cases
- Research has also included the detection of flubromazolam in post-mortem cases, highlighting its importance in forensic toxicology. These studies provide crucial data for interpreting drug concentrations in forensic scenarios and aid in understanding the potential role of flubromazolam in these cases (Abdul et al., 2020).
Analytical Toxicology
- Identification in Clinical and Forensic Settings
- Flubromazolam has been identified in patients with suspected non-medical drug use. This highlights the drug's prevalence in clinical toxicology and the need for robust detection methods due to its long half-life and active metabolites (Hayden et al., 2021).
- The detection of flubromazolam and other designer benzodiazepines in driving impairment cases has been documented, emphasizing the necessity for including these compounds in toxicological screenings to address public safety concerns (Rohrig et al., 2020).
Novel Psychoactive Substances (NPS)
- Emergence and Impact
- Flubromazolam has been recognized as a novel psychoactive substance (NPS), leading to increased research focus. Studies have investigated its prevalence, pharmacological effects, and associated risks. This research is crucial for understanding the dangers posed by such unregulated substances and for informing public health and regulatory policies (Edinoff et al., 2022).
properties
IUPAC Name |
8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGSZBZQCBNUIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620266 | |
Record name | Flubromazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flubromazolam | |
CAS RN |
612526-40-6 | |
Record name | Flubromazolam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612526-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flubromazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612526406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flubromazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUBROMAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BF1HN5GWD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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